DV 7028 hydrochloride DV 7028 hydrochloride DV 7028 Hydrochloride (cas# 133364-62-2) is a useful research chemical. DV 7028 Hydrochloride displayed potent 5-HT2 antagonist activity. The compound had moderate a1 receptor antagonism and the potency inhibiting head twitches was about one-third that of ketanserin.
Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
Brand Name: Vulcanchem
CAS No.: 133364-62-2
VCID: VC0004885
InChI: InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H
SMILES: C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl
Molecular Formula: C21H26ClFN4O3
Molecular Weight: 436.9 g/mol

DV 7028 hydrochloride

CAS No.: 133364-62-2

Cat. No.: VC0004885

Molecular Formula: C21H26ClFN4O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

DV 7028 hydrochloride - 133364-62-2

Specification

Description DV 7028 Hydrochloride (cas# 133364-62-2) is a useful research chemical. DV 7028 Hydrochloride displayed potent 5-HT2 antagonist activity. The compound had moderate a1 receptor antagonism and the potency inhibiting head twitches was about one-third that of ketanserin.
Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
CAS No. 133364-62-2
Molecular Formula C21H26ClFN4O3
Molecular Weight 436.9 g/mol
IUPAC Name 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H
Standard InChI Key MEULLZRAYZSDGF-UHFFFAOYSA-N
SMILES C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl
Canonical SMILES C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl

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